6-Bromo-4-chloro-2-propylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
351426-10-3 |
|---|---|
Molecular Formula |
C11H10BrClN2 |
Molecular Weight |
285.57 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-propylquinazoline |
InChI |
InChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |
InChI Key |
UKZVHLYALGNVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Chloro 2 Propylquinazoline and Analogous Systems
Retrosynthetic Analysis of the 6-Bromo-4-chloro-2-propylquinazoline Framework
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com The key disconnections for this compound involve severing the bonds that are most readily formed in the forward synthesis.
A logical retrosynthetic pathway for this compound (I) begins with the disconnection of the C4-Cl bond. This transformation is a common and reliable reaction, typically achieved by chlorinating a corresponding quinazolin-4(3H)-one precursor. nih.govresearchgate.net This leads to the key intermediate, 6-bromo-2-propylquinazolin-4(3H)-one (II) .
The next disconnection targets the formation of the quinazolinone ring itself. This heterocyclic core can be constructed from an appropriately substituted anthranilic acid derivative and a component that provides the C2 and N3 atoms. A classical approach, such as the Niementowski reaction, would involve disconnecting the N1-C2 and C4-N3 bonds, leading back to 5-bromoanthranilic acid (III) and a source for the 2-propyl group, such as butyramide (B146194) or a related derivative. This approach strategically incorporates the C6-bromo substituent from the outset.
An alternative disconnection strategy for the quinazolinone ring (II) could involve a transition-metal-catalyzed approach, breaking the N1-C8a and C2-N3 bonds. This might lead back to a 2-amino-5-bromobenzamide (B60110) and a propyl-containing synthon, which could be coupled and cyclized.
This analysis highlights the central role of 6-bromo-2-propylquinazolin-4(3H)-one (II) as a pivotal intermediate, with the main synthetic challenges being the efficient formation of the substituted quinazolinone core and the subsequent chlorination at the C-4 position.
Established Synthetic Routes for Quinazoline (B50416) Core Formation
The construction of the quinazoline scaffold is a well-explored area of heterocyclic chemistry, with a variety of methods available, ranging from classical high-temperature condensations to modern catalyzed and energy-assisted protocols.
Classical Cyclization Reactions (e.g., Niementowski Reaction, condensations)
The Niementowski quinazoline synthesis is a cornerstone method for preparing 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). wikipedia.org This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org For the synthesis of the key intermediate 6-bromo-2-propylquinazolin-4(3H)-one, this would entail the reaction of 5-bromoanthranilic acid with butyramide. Traditionally, these reactions require high temperatures and can be lengthy. nih.gov
Another classical route involves the initial acylation of anthranilic acid to form an N-acylanthranilic acid, which is then cyclized with a source of nitrogen, like formamide (B127407) or ammonia (B1221849). For the target molecule, 5-bromoanthranilic acid could be acylated with butyryl chloride to yield 2-(butyrylamino)-5-bromobenzoic acid, which would then undergo cyclization. A related approach starts with a substituted 2-aminobenzamide. For instance, 2-amino-5-bromobenzamide can undergo cyclocondensation with an appropriate aldehyde, followed by oxidation to yield the quinazolinone. nih.gov
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| Anthranilic Acid & Amide | Heat | 4-oxo-3,4-dihydroquinazoline | wikipedia.org |
| 5-Bromoanthranilic acid & Acetic Anhydride | Condensation | 6-Bromo-2-methyl-3,1-benzoxazinone | nih.gov |
| Halogenated Anthranilamides & Benzaldehyde | Cyclocondensation, then Iodine (dehydrogenation) | Quinazolin-4(3H)-ones | nih.gov |
Transition-Metal Catalyzed Approaches (e.g., Palladium, Copper)
In recent years, transition-metal catalysis has emerged as a powerful tool for synthesizing quinazolines and quinazolinones under milder conditions and with greater efficiency and substrate scope. organic-chemistry.org
Palladium-catalyzed methods often involve cascade reactions. For example, o-nitrobenzamides can react with alcohols in the presence of a palladium catalyst. This process typically involves palladium-catalyzed alcohol oxidation to an aldehyde, nitro group reduction to an amine, condensation, and subsequent dehydrogenation to form the 2-substituted quinazolinone. scispace.com Another approach involves the palladium-catalyzed reaction of 2-aminobenzylamine with aryl bromides. researchgate.net
Copper-catalyzed syntheses are also prevalent and offer an economical and practical alternative. rsc.org One such method involves the cascade reaction of amidine hydrochlorides with 2-halobenzaldehydes or 2-halophenylketones. rsc.org Copper catalysts can also facilitate the reaction of 2-arylindoles with amines to produce quinazolinones, proceeding through steps like Baeyer-Villiger oxidation and condensation. organic-chemistry.org These methods often tolerate a wide array of functional groups. organic-chemistry.org
| Catalyst | Reactants | Key Features | Reference(s) |
| Palladium (e.g., Pd(dppf)Cl2) | o-Nitrobenzamides & Alcohols | Hydrogen-transfer cascade reaction | scispace.com |
| Copper (e.g., CuI) | Amidine hydrochlorides & 2-Halobenzaldehydes | Efficient cascade cyclization | rsc.org |
| Copper (e.g., CuBr) | 2-Arylindoles & Amines/Ammoniums | Utilizes O2 as a clean oxidant | organic-chemistry.org |
Microwave-Assisted and Ultrasound-Promoted Syntheses
To address the often harsh conditions and long reaction times of classical methods, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to quinazoline synthesis.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing yields. nih.govresearchgate.net The Niementowski reaction, for example, can be significantly accelerated under microwave conditions. nih.govnih.gov Microwave irradiation has been employed in various quinazolinone syntheses, including multicomponent reactions and cyclizations, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netnih.govvanderbilt.edu
Ultrasound-promoted synthesis utilizes the energy of acoustic cavitation to enhance reaction rates and yields. researchgate.net This technique has been applied to the synthesis of quinazolines and their derivatives, often providing an environmentally friendly and mild alternative to conventional heating. nih.gov For instance, a three-component reaction of 2-aminobenzonitrile, ammonium (B1175870) hydroxide, and benzaldehydes to form 2-aryl-quinazolinones has been successfully performed under ultrasound irradiation using citric acid as a green catalyst. eurekaselect.com
| Energy Source | Reaction Type | Advantages | Reference(s) |
| Microwave (MWI) | Niementowski, Multicomponent reactions | Rapid reaction times, increased yields, often solvent-free | nih.govresearchgate.netnih.gov |
| Ultrasound | Bischler cyclization, Multicomponent reactions | Environmentally friendly, mild conditions, enhanced mass transfer | researchgate.netnih.goveurekaselect.com |
Strategic Introduction of Halogen Substituents (Bromine at C-6, Chlorine at C-4) on Quinazoline Scaffolds
The introduction of halogen atoms is a critical step in the synthesis of this compound. The timing and method of halogenation are key strategic considerations.
Halogenation Procedures on the Quinazoline Ring System
Bromination at C-6: The bromine atom at the C-6 position is most commonly introduced at the beginning of the synthetic sequence by using a pre-brominated starting material. The synthesis of 6-bromoquinazolinones typically starts from 5-bromoanthranilic acid or 2-amino-5-bromobenzamide. nih.govnih.gov This approach ensures perfect regioselectivity. Direct regioselective bromination of an existing quinazolinone scaffold at the C-6 and C-8 positions can also be achieved using reagents like bromoacetyl bromide in a one-pot domino reaction starting from isatoic anhydride. thieme-connect.com The use of N-bromosuccinimide (NBS) is another common method for the bromination of aromatic rings, including precursors to the quinazoline system. nih.gov
Chlorination at C-4: The chlorine atom at the C-4 position is almost universally introduced in the final step of the synthesis of the aromatic quinazoline ring. This is achieved by the conversion of the C-4 keto group of a quinazolin-4(3H)-one intermediate. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often with heating. nih.govresearchgate.netatlantis-press.com Thionyl chloride (SOCl₂) in the presence of a catalyst like DMF can also be employed. researchgate.net The reaction proceeds via the formation of an intermediate that is then displaced by a chloride ion to yield the 4-chloroquinazoline (B184009). nih.gov This reaction effectively aromatizes the pyrimidine (B1678525) ring.
| Halogenation Step | Position | Common Reagent(s) | Typical Substrate | Reference(s) |
| Bromination | C-6 | N-Bromosuccinimide (NBS) | Anthranilamide | nih.gov |
| Bromination | C-6, C-8 | Bromoacetyl Bromide | Isatoic Anhydride/Amine adduct | thieme-connect.com |
| Chlorination | C-4 | Phosphorus Oxychloride (POCl₃) | Quinazolin-4(3H)-one | nih.govresearchgate.netatlantis-press.com |
| Chlorination | C-4 | Thionyl Chloride (SOCl₂) / DMF | Quinazolin-4(3H)-one | researchgate.net |
Utilization of Pre-functionalized Aromatic Starting Materials (e.g., 4-bromoaniline)
The synthesis of the this compound scaffold is efficiently achieved by employing aromatic precursors that already contain the requisite bromine substituent. This strategy avoids the need for late-stage bromination, which can sometimes lead to issues with regioselectivity and yield. The most common starting material for this approach is 5-bromoanthranilic acid, which can be prepared from anthranilic acid.
The general synthetic pathway commences with the acylation of the amino group of 5-bromoanthranilic acid or its corresponding amide derivative, 2-amino-5-bromobenzamide. This step incorporates the carbon atom that will become C-2 of the quinazoline ring and its desired substituent. For the synthesis of the target compound, a butyryl group is introduced using a reagent such as butyryl chloride or butyric anhydride.
Following acylation, the intermediate undergoes a cyclization reaction, typically promoted by heating, to form the heterocyclic quinazolinone ring system. This yields 6-bromo-2-propylquinazolin-4(3H)-one. The final step in forming the core structure is the chlorination of the hydroxyl group at the C-4 position. This transformation is commonly accomplished by treating the quinazolinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the target this compound. nih.govmediresonline.orgnih.gov This multi-step sequence is a reliable and widely used method for accessing substituted 4-chloroquinazolines. nih.gov
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Bromination | Anthranilic acid, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Room Temperature | 5-Bromoanthranilic acid nih.gov |
| 2 | Acylation | 5-Bromoanthranilic acid, Butyryl chloride, Pyridine | 2-(Butyramido)-5-bromobenzoic acid |
| 3 | Cyclization / Dehydration | 2-(Butyramido)-5-bromobenzoic acid, Acetic anhydride, Heat | 6-Bromo-2-propyl-4H-3,1-benzoxazin-4-one |
| 4 | Amination (if starting from benzoxazinone) | 6-Bromo-2-propyl-4H-3,1-benzoxazin-4-one, Ammonia or Hydrazine hydrate | 6-Bromo-2-propylquinazolin-4(3H)-one nih.gov |
| 5 | Chlorination | 6-Bromo-2-propylquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), Reflux | This compound |
Elaboration of the Propyl Moiety at the C-2 Position
The introduction of the propyl group at the C-2 position of the quinazoline ring is a critical step that is typically accomplished early in the synthetic sequence. The most prevalent and direct method involves the reaction of an anthranilamide derivative with a carboxylic acid equivalent, establishing the C2-propyl bond through an acylation-cyclization cascade.
This process, as outlined previously (Section 2.3.2), utilizes a butyrylating agent (e.g., butyryl chloride, butyric anhydride) to acylate the 2-amino group of a 5-bromoanthranilic acid or 5-bromoanthranilamide precursor. The resulting N-acylated intermediate is then cyclized, often by heating in a solvent like acetic anhydride, to form a 3,1-benzoxazin-4-one. nih.gov This benzoxazinone (B8607429) is a stable and versatile intermediate that readily reacts with a nitrogen source, such as ammonia or hydrazine, to ring-open and re-close, forming the desired 6-bromo-2-propylquinazolin-4(3H)-one. This method is highly effective for installing short-chain alkyl groups at the C-2 position.
Alternative, though less direct, strategies for C-C bond formation at C-2 exist, often involving transition metal-catalyzed reactions. However, for the specific synthesis of 2-propylquinazoline, the acylation-cyclization pathway remains the most straightforward and widely documented approach.
| Method | Description | Starting Materials | Key Reagents |
| Acylation-Cyclization | A two-step process where an anthranilamide is first acylated and then cyclized to form the quinazolinone ring with the C-2 substituent in place. | 2-Amino-5-bromobenzamide | Butyryl chloride, Acetic anhydride, Ammonia nih.gov |
| Benzoxazinone Ring Opening | A stable benzoxazinone intermediate, already containing the propyl group, is reacted with a nitrogen source to form the quinazolinone ring. | 6-Bromo-2-propyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate, Ethanol, Reflux nih.gov |
Once the 2-propylquinazoline core is assembled, the propyl side chain itself can be a site for further chemical modification, allowing for the synthesis of a diverse range of analogs. The methylene (B1212753) group of the propyl chain adjacent to the quinazoline ring (the α-position) is activated due to the electron-withdrawing nature of the heterocyclic system. This activation renders the α-protons acidic and susceptible to deprotonation by a suitable base, creating a nucleophilic center for subsequent reactions.
One common strategy involves halogenation at the α-position. For example, treatment with bromine in acetic acid can lead to the formation of α-bromoalkyl derivatives. nih.gov These halogenated intermediates are valuable synthons for further nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, azides, or thiols.
Another approach involves using a 2-alkyl group that contains a terminal functional group from the outset. For instance, starting with a reagent like 4-chlorobutyryl chloride in the initial acylation step would yield a 2-(3-chloropropyl)quinazolinone. nih.gov The terminal chloride on the side chain serves as a reactive handle for intramolecular or intermolecular reactions. Intramolecular cyclization of such a precursor can lead to the formation of fused heterocyclic systems, such as tetrahydropyridazino[6,1b]quinazolin-10-one, by reaction with hydrazine. nih.gov This demonstrates how the C-2 alkyl chain can act as a linker to construct more complex, polycyclic molecular architectures.
Advanced Spectroscopic and Analytical Characterization of 6 Bromo 4 Chloro 2 Propylquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 6-bromo-4-chloro-2-propylquinazoline, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group and the aromatic protons of the quinazoline (B50416) ring. The propyl group would exhibit a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and another triplet for the methylene protons attached to the quinazoline ring (CH₂). The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the positions of the bromo and chloro substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes the three carbons of the propyl chain and the eight carbons of the bromo-chloro-quinazoline core. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons in the propyl chain, while an HSQC spectrum would link each proton to its directly attached carbon atom.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|
| Propyl CH₃ | ~0.9-1.1 | Triplet |
| Propyl CH₂ | ~1.7-1.9 | Sextet |
| Propyl CH₂ (attached to ring) | ~2.8-3.0 | Triplet |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm, predicted) |
|---|---|
| Propyl CH₃ | ~14 |
| Propyl CH₂ | ~23 |
| Propyl CH₂ (attached to ring) | ~38 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be utilized to confirm the molecular weight and to study its fragmentation pattern, which can provide additional structural information. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, aiding in its identification. miamioh.edudocbrown.info
The fragmentation of the molecular ion under electron ionization would likely involve the loss of the propyl group as a primary fragmentation pathway. Subsequent fragmentations could include the loss of halogen atoms or cleavage of the quinazoline ring.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Comments |
|---|---|---|
| [M]⁺ | 298/300/302 | Molecular ion peak cluster due to Br and Cl isotopes. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C=C, C-Cl, and C-Br bonds. libretexts.orglibretexts.orgdocbrown.info
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹, predicted) |
|---|---|
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| C=N stretch (quinazoline) | 1610-1630 |
| C=C stretch (aromatic) | 1450-1600 |
| C-Cl stretch | 700-800 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₀BrClN₂), HRMS would be used to confirm the exact mass of the molecular ion, which would be consistent with its chemical formula, thereby providing strong evidence for its identity.
Chromatographic Purity Assessment (e.g., HPLC, GC, TLC)
Chromatographic techniques are essential for assessing the purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase, and the purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an effective purity assessment tool. rsc.org The sample would be vaporized and passed through a capillary column, with the purity determined by the relative area of the peak corresponding to the compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitatively assessing purity and monitoring reaction progress. A spot of the compound on a TLC plate would be developed in an appropriate solvent system, and its purity would be indicated by the presence of a single spot.
The combination of these chromatographic methods provides a robust evaluation of the purity of this compound, ensuring the quality of the material for further studies.
Structure Activity Relationship Sar Studies Pertaining to 6 Bromo 4 Chloro 2 Propylquinazoline Functionality
Influence of Halogen Substituents (Bromine at C-6, Chlorine at C-4) on Biological Activity Profiles of Quinazolines
The presence and position of halogen atoms on the quinazoline (B50416) scaffold are pivotal in modulating its pharmacological effects. The substitution of bromine at the C-6 position and chlorine at the C-4 position are strategic modifications known to enhance biological activity. Research indicates that quinazoline derivatives featuring halogens or other electron-rich groups at the 6-position often exhibit promoted anti-cancer and anti-microbial properties. nih.govnih.gov Similarly, the chlorine at the C-4 position serves as a reactive site, crucial for both biological interaction and as a key intermediate for further chemical synthesis. The C-4 position of the quinazoline ring is highly activated due to an alpha-nitrogen effect, making the C(4)-Cl bond more electrophilic and susceptible to nucleophilic substitution, which is a common strategy in the development of quinazoline-based therapeutic agents. researchgate.netmdpi.com
Electronegativity and Steric Effects of Halogens in Bioactive Scaffolds
Halogens influence a molecule's interaction with biological targets through a combination of electronic and steric effects. Electronegativity, atomic size, and hydrophobicity are key physicochemical parameters that dictate the nature of these interactions. researchgate.net The substitution of hydrogen with a halogen atom can alter a molecule's conformation, dipole moment, and electronic properties, thereby impacting its binding affinity at a receptor site. nih.gov
The steric and hydrophobic effects of halogens often play a crucial role in enhancing the binding affinity between a ligand and its target protein. researchgate.net For instance, the atomic radius and hydrophobicity increase from fluorine to iodine, which can lead to stronger van der Waals and hydrophobic interactions within a binding pocket. researchgate.net
| Element | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |
|---|---|---|---|---|
| Fluorine (F) | 9 | 3.98 | 0.64 | 0.14 |
| Chlorine (Cl) | 17 | 3.16 | 0.99 | 0.71 |
| Bromine (Br) | 35 | 2.96 | 1.14 | 0.86 |
Positional Impact of Halogens on Ligand-Receptor Interactions and Pharmacophore Models
The specific placement of halogen atoms on the quinazoline nucleus is critical for defining the molecule's orientation within a receptor's binding site. The C-6 and C-4 positions are frequently modified in the design of targeted inhibitors. Studies on various quinazoline derivatives have shown that small, hydrophobic groups such as methyl, chlorine, or bromine at the C-6 or C-7 positions are often optimal for interacting with hydrophobic pockets in receptors like the A2A adenosine (B11128) receptor. nih.gov
Halogens can form specific non-covalent interactions known as halogen bonds, where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) on the receptor, such as a carbonyl oxygen or an aromatic ring. nih.gov The ability to form these bonds can significantly improve binding affinity and selectivity. nih.gov Pharmacophore models for quinazoline-based inhibitors often identify the C-6 position as a key interaction point. For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, the 4-anilinoquinazoline (B1210976) scaffold with substitutions at the C-6 and/or C-7 positions is a common pharmacophoric requirement. mdpi.com The presence of a bromine atom at such positions can be advantageous for potent activity. mdpi.com
Impact of the Alkyl Chain at C-2 (Propyl Group) on Ligand-Target Interactions
The substituent at the C-2 position of the quinazoline ring plays a significant role in tuning the molecule's biological activity and physical properties. While aromatic and heteroaromatic substitutions at this position are common, the presence of an alkyl group, such as a propyl chain, imparts specific characteristics that influence ligand-target interactions. Modifications at the 2-position are known to be critical for various activities, including anti-inflammatory effects. nih.gov
Hydrophobicity and Lipophilicity Contributions to Bioactivity
The propyl group at the C-2 position is a non-polar, hydrophobic moiety. This feature significantly increases the lipophilicity of the 6-bromo-4-chloro-2-propylquinazoline molecule. Enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets. Furthermore, the hydrophobic nature of the propyl chain facilitates favorable interactions with non-polar, hydrophobic pockets within a target protein's binding site. mdpi.com These hydrophobic forces are a primary driver for the spontaneous binding of many small molecule ligands to their protein targets. researchgate.net
Conformational Preferences and Steric Fit within Binding Pockets
The size, shape, and conformational flexibility of the C-2 substituent are critical for achieving an optimal steric fit within a biological target's binding pocket. The propyl group, being a short and relatively flexible alkyl chain, can adopt various conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to match the topology of the binding site, thereby maximizing contact and improving binding affinity. However, the steric bulk of the propyl group also plays a role; it must be of an appropriate size to be accommodated by the pocket without causing steric clashes that would destabilize the ligand-receptor complex. researchgate.net The precise fit of a ligand within a binding pocket is a key determinant of its potency and selectivity. nih.gov
The Quinazoline Nucleus as a Privileged Scaffold for Diverse Biological Activities
The quinazoline ring system, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its structural versatility and its presence in a wide array of molecules that exhibit a broad spectrum of pharmacological activities. The quinazoline core is a fundamental building block for over 200 naturally occurring alkaloids and numerous synthetic compounds with therapeutic applications. nih.govmdpi.com
The ease of synthetic accessibility and the flexibility for structural modifications at various positions (notably C-2, C-4, and C-6) allow chemists to fine-tune the biological properties of quinazoline derivatives to achieve desired therapeutic effects. nih.govbohrium.com This has led to the development of a multitude of quinazoline-based compounds with diverse biological activities.
| Biological Activity | Source Citations |
|---|---|
| Anticancer / Antitumor | mdpi.comnih.govmdpi.com |
| Antimicrobial / Antibacterial | mdpi.commdpi.comresearchgate.net |
| Antifungal | mdpi.comresearchgate.net |
| Anti-inflammatory | researchgate.netnih.gov |
| Antiviral / Anti-HIV | nih.govnih.gov |
| Antihypertensive | researchgate.netnih.gov |
| Anticonvulsant | nih.govnih.gov |
| Antimalarial | researchgate.net |
| Analgesic | researchgate.net |
| Antioxidant | nih.govmdpi.com |
Essential Structural Features for Bioactivity
The fundamental bioactivity of this compound is intrinsically linked to its core quinazoline scaffold, a bicyclic system composed of a benzene ring fused to a pyrimidine ring. mdpi.com This aromatic structure serves as the foundational anchor for the key functional groups that dictate its interaction with biological targets.
Key structural components essential for the bioactivity of this compound include:
The Quinazoline Core: This heterocyclic system is a well-established pharmacophore, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net Its planar structure allows for effective interaction with biological macromolecules.
The Bromo Group at Position 6: The presence of a halogen, specifically bromine, at the 6th position of the quinazoline ring is a significant determinant of its biological efficacy. Halogen substituents at this position have been shown to enhance the cytotoxic and antimicrobial activities of quinazoline derivatives. nih.gov Bromo derivatives, in particular, have been noted for their potent cytotoxic potential. mdpi.com
The Chloro Group at Position 4: The chlorine atom at the 4-position is a critical feature. This position is often a site for nucleophilic substitution, allowing the 4-chloroquinazoline (B184009) to act as a key intermediate in the synthesis of more complex derivatives with diverse biological activities. mdpi.com The reactivity of this chloro group is central to the formation of compounds that can bind to various biological targets.
The Propyl Group at Position 2: The nature of the substituent at the 2-position of the quinazoline ring plays a crucial role in modulating the compound's bioactivity. While direct SAR studies on the 2-propyl group are specific, the general principle is that the size and nature of the alkyl or aryl group at this position influence the compound's interaction with target sites. For instance, in some series, the presence of a 2-trichloromethyl group was found to be essential for antiplasmodial activity. researchgate.net
The interplay of these structural elements—the quinazoline nucleus providing the basic framework, and the specific substitutions at positions 2, 4, and 6—collectively defines the unique biological profile of this compound.
Modulations and Substituent Effects on the Quinazoline Ring System
The biological activity of the quinazoline scaffold is highly tunable through the strategic modification of substituents on the ring system. Research on various quinazoline derivatives has provided a wealth of information on how different functional groups at specific positions impact their therapeutic properties.
Effects of Substituents at Position 2:
The substituent at position 2 significantly influences the biological activity. Studies on related quinazolinone derivatives have shown that the presence of a methyl or thiol group at this position is often essential for antimicrobial activities. nih.gov The introduction of more complex moieties, such as substituted anilide groups, can lead to potent inhibitory activity against specific enzymes. mdpi.com
Effects of Substituents at Position 4:
Position 4 is a common point of modification in the development of quinazoline-based therapeutic agents. The substitution of the chloro group with various amines or substituted anilines can dramatically alter the compound's biological profile. mdpi.comnih.gov For example, the introduction of an N-(4-fluorophenyl)quinazolin-4-amine resulted in a compound with high anti-inflammatory activity. mdpi.com These modifications are crucial for optimizing the binding affinity to target proteins.
Effects of Substituents at Position 6:
The nature of the substituent at position 6 has a profound impact on bioactivity. As mentioned, halogen atoms at this position are often beneficial. The presence of a bromo group is frequently associated with enhanced cytotoxic activity against cancer cell lines. mdpi.comnih.gov Other substitutions at this position, when combined with modifications elsewhere on the ring, contribute to the development of potent and selective inhibitors of various enzymes, such as receptor tyrosine kinases. mdpi.com
The following table summarizes the effects of various substituents on the quinazoline ring system based on studies of related derivatives.
| Position of Substitution | Substituent Type | Observed Effect on Bioactivity | Reference |
| 2 | Methyl, Thiol | Essential for antimicrobial activity | nih.gov |
| 2 | 2-thioxo-3-substituted quinazolinones | Promising anticancer activity | nih.gov |
| 4 | Substituted Amines | Can improve antimicrobial activities | nih.gov |
| 4 | N-(4-fluorophenyl)amine | High anti-inflammatory activity | mdpi.com |
| 6 | Halogen (e.g., Bromo) | Can improve antimicrobial and cytotoxic activity | mdpi.comnih.gov |
| 6, 7 | Methoxy groups | Found in α1-adrenoreceptor blockers | researchgate.net |
| 8 | Halogen | Can improve antimicrobial activities | nih.gov |
These structure-activity relationships underscore the versatility of the quinazoline scaffold and provide a rational basis for the design of new derivatives of this compound with tailored biological activities. The strategic manipulation of substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
In Vitro Biological Activity and Molecular Mechanisms of Action for 6 Bromo 4 Chloro 2 Propylquinazoline Analogues
Enzyme Inhibition Studies
Analogues of 6-bromo-4-chloro-2-propylquinazoline have been investigated for their ability to inhibit various enzymes, a common mechanism of action for the broader quinazoline (B50416) class of compounds. These studies are crucial for understanding their therapeutic potential and for the rational design of more potent and selective agents.
Specific Enzyme Targets and Associated Signaling Pathways
The primary enzymatic targets for many quinazoline derivatives are protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. mdpi.com Overexpression or mutation of these kinases is a hallmark of many cancers. mdpi.com
Analogues of this compound have shown inhibitory activity against several key kinases:
Epidermal Growth Factor Receptor (EGFR): This is a major target for quinazoline-based anticancer agents. mdpi.comnih.gov EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades such as the PI3K-Akt and MAPK pathways, which promote cell proliferation and inhibit apoptosis. mdpi.com Several 4-anilinoquinazoline (B1210976) derivatives have been developed as EGFR inhibitors. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been noted to enhance anticancer effects, often through EGFR inhibition. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Some quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against VEGFR2. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for the regulation of the cell cycle. nih.gov Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Certain quinazolin-4(3H)-one derivatives have exhibited strong inhibitory activity against CDK2. nih.govtandfonline.com
Human Epidermal Growth Factor Receptor 2 (HER2): Like EGFR, HER2 is a member of the epidermal growth factor receptor family and is overexpressed in certain types of cancer, notably breast cancer. nih.govtandfonline.com Analogues have shown excellent inhibitory activity against HER2. nih.govtandfonline.com
Phosphodiesterase 7 (PDE7): This enzyme is a cyclic AMP (cAMP)-specific phosphodiesterase. Selective inhibitors of PDE7 are being explored for their potential to alleviate inflammation. Some novel quinazoline derivatives have been evaluated as PDE7A inhibitors. nih.gov
Kinetic Analysis of Enzyme Inhibition (e.g., IC50 values)
The potency of enzyme inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. Various studies have reported IC50 values for quinazoline analogues against their target kinases.
| Compound Series | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivatives (2i) | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| Quinazolin-4(3H)-one derivatives (3i) | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| Quinazolin-4(3H)-one derivatives (3i) | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| Quinazolin-4(3H)-one derivatives (2h) | EGFR | 0.102 ± 0.014 | Erlotinib (B232) | 0.056 ± 0.012 |
| Quinazolin-4(3H)-one derivatives (2i) | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |
| Quinazolin-4(3H)-one derivatives (2j) | VEGFR2 | 0.247 ± 0.015 | Sorafenib | 0.091 ± 0.012 |
Cellular Assays and Phenotypic Screening
Cell Line Specificity and Potency Assessment
The antiproliferative activity of these compounds has been tested against a panel of human cancer cell lines. The potency, again measured by IC50 values, often varies between different cell lines, indicating a degree of cell line specificity.
For instance, a study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated significant, dose-dependent inhibition of cell proliferation in murine leukemia (L1210), human promyelocytic leukemia (HL-60), and human promonocytic leukemia (U-937) cells. nih.govisofts.kiev.ua Another series of 6-bromo-quinazoline-4(3H)-one derivatives was evaluated against human breast adenocarcinoma (MCF-7) and colon cancer (SW480) cell lines. nih.gov One compound in this series, designated 8a, showed potent activity with IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells. nih.govresearchgate.net Importantly, this compound showed significantly lower toxicity against normal human lung fibroblast cells (MRC-5), with an IC50 of 84.20 µM, suggesting selectivity for cancer cells. nih.govresearchgate.net
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| 6-bromo-quinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |
| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | |
| 6-halo-2-phenyl-substituted 4-anilinoquinazoline (10b) | HCT-116 | Colorectal Carcinoma | 2.8 |
| 6-halo-2-phenyl-substituted 4-anilinoquinazoline (10b) | T98G | Glioblastoma | 2.0 |
| Quinazolin-4(3H)-one hydrazide (3a) | MCF7 | Breast Adenocarcinoma | 0.20 ± 0.02 |
Mechanistic Pathways of Cellular Response
The antiproliferative effects of these quinazoline analogues are often linked to the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
Apoptosis Induction: Several studies have confirmed that 6-bromo-quinazoline derivatives can trigger apoptosis in cancer cells. nih.gov The compound BMAQ was shown to induce apoptosis in leukemia cells, as evidenced by DNA fragmentation and activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govisofts.kiev.ua Similarly, another novel quinazoline derivative was found to induce apoptosis in non-small cell lung cancer cells. mdpi.com
Cell Cycle Modulation: Disruption of the normal progression of the cell cycle is a common anticancer strategy. nih.gov BMAQ was found to cause a G0/M phase arrest in L1210 and HL-60 leukemia cells. isofts.kiev.ua In contrast, a different 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative arrested the cell cycle of MCF-7 breast cancer cells at the G1 phase. mdpi.com Another quinazolin-4(3H)-one derivative, BIQO-19, induced G2/M phase arrest in EGFR-TKI-resistant lung cancer cells. mdpi.com This demonstrates that different substitutions on the quinazoline scaffold can lead to distinct effects on cell cycle checkpoints.
Receptor Binding and Ligand-Binding Assays
While much of the research on anticancer quinazolines focuses on enzyme inhibition, some studies have explored their ability to bind to specific cell surface or intracellular receptors. Radioligand binding assays are a common method used to determine the affinity of a compound for a receptor. merckmillipore.com
Research into the receptor binding properties of quinazolines has shown that different structural analogues can interact with various receptor systems. For example, certain 1,2,3-triazolo[1,5-a]quinazolines have been evaluated for their binding affinity to benzodiazepine (B76468) and adenosine (B11128) receptors (A1 and A2A). nih.gov These studies found that the compounds generally had a decreased affinity for benzodiazepine receptors but confirmed a moderate affinity for A1 adenosine receptors. nih.gov
In a separate study, N-substituted quinazolin-2,4-diones were investigated as adenosine receptor ligands. The results indicated that 1,3-dimethyl and 1,3-dibutyl derivatives had significant binding efficiency for the adenosine A1 receptor, with Ki values of 9 nM and 10 nM, respectively. ijpsnonline.com Meanwhile, a 1,3-dibenzyl-quinazolinone analogue showed significant binding to the adenosine A2A receptor, highlighting how substitutions can influence receptor selectivity. ijpsnonline.com While these studies were not conducted on direct analogues of this compound, they establish that the quinazoline scaffold can be a versatile platform for targeting various receptor systems beyond kinases.
Investigation of Multi-Target Modulation by Quinazoline Derivatives
There is no available research that investigates the multi-target modulation capabilities of this compound.
Mechanism-of-Action Elucidation (e.g., protein-protein interactions, signaling cascades, DNA intercalation)
Specific details regarding the mechanism of action for this compound, including its potential involvement in protein-protein interactions, modulation of signaling cascades, or DNA intercalation, have not been reported in the scientific literature.
This report is based on the current state of publicly accessible scientific literature and is subject to change as new research becomes available.
Computational Chemistry and Theoretical Modelling of 6 Bromo 4 Chloro 2 Propylquinazoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and stability of quinazoline (B50416) derivatives. For instance, DFT analyses have been performed on related 6-bromo quinazoline compounds to understand their thermodynamic stability. nih.gov Such studies typically employ methods like B3LYP with a basis set such as 6–31+G(d,p) to calculate molecular orbitals, energy levels, and vibrational frequencies. nih.govresearchgate.netnih.gov These calculations provide insights into the molecule's kinetic and thermodynamic properties, which are crucial for predicting its behavior in chemical reactions. Theoretical IR spectra calculated via DFT have also been shown to be in good agreement with experimental data for similar quinazoline structures. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to a target protein. In the context of quinazoline derivatives, which are often investigated as enzyme inhibitors (e.g., against Epidermal Growth Factor Receptor - EGFR), docking simulations are crucial. nih.gov Studies on 6-bromo quinazoline analogues have utilized molecular docking to predict their binding affinity and interaction patterns within the active sites of cancer-related proteins like EGFR. nih.govresearchgate.netnih.gov
For various quinazoline derivatives, molecular docking studies have successfully predicted their binding energies, which are indicative of binding affinity. For example, binding energies for some 6-bromo quinazoline derivatives have been calculated to be in the range of -5.3 to -6.7 kcal/mol against EGFR. nih.govresearchgate.net These values help in ranking potential drug candidates and understanding their inhibitory potential.
A significant outcome of molecular docking is the identification of key interactions between the ligand and the amino acid residues of the target protein. For quinazoline derivatives, these interactions often include:
Hydrogen bonds: Essential for anchoring the ligand in the active site.
Hydrophobic interactions: With nonpolar residues.
π-π stacking or π-alkyl interactions: Involving the aromatic rings of the quinazoline core. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. For quinazoline derivatives, MD simulations, sometimes run for periods up to 100 ns, have been used to evaluate the conformational stability of the compound when bound to its target enzyme. nih.gov These simulations provide a more dynamic picture of the binding, confirming the stability of the interactions predicted by docking.
Pharmacophore Modeling and Virtual Screening Approaches in Quinazoline Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For quinazolines, a common pharmacophore might include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features. Once a pharmacophore model is developed based on known active compounds, it can be used to virtually screen large chemical libraries to identify new potential inhibitors. The quinazoline-4-one scaffold is one such pharmacophoric group that has been used as a template for designing new anti-proliferative agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that relate the chemical structure of a compound to its biological activity. For quinazoline derivatives, 3D-QSAR models have been developed to understand how different substituents on the quinazoline ring affect their inhibitory activity against targets like EGFR. frontiersin.org These models use statistical methods to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with biological data, enabling the prediction of the activity of novel, unsynthesized compounds.
Future Perspectives and Emerging Trends in 6 Bromo 4 Chloro 2 Propylquinazoline Research
Exploration of Novel Derivatizations and Hybrid Molecules based on the Quinazoline (B50416) Scaffold
The core structure of 6-Bromo-4-chloro-2-propylquinazoline, with its distinct substitution pattern, offers numerous possibilities for the creation of novel derivatives with potentially enhanced biological activities. The bromo and chloro substituents, along with the propyl group, can be strategically modified to fine-tune the compound's physicochemical properties and its interactions with biological targets. nih.gov
Future research will likely focus on derivatization at the reactive 4-chloro position. Nucleophilic substitution reactions can be employed to introduce a wide array of functional groups, such as amines, thiols, and alkoxy groups, leading to the synthesis of diverse libraries of 2,4,6-trisubstituted quinazolines. For instance, the introduction of long-chain amino groups at the C-4 position has been shown to be beneficial for certain biological activities. nih.gov
Another promising avenue is the development of hybrid molecules. This approach involves covalently linking the this compound scaffold with other pharmacophores to create a single molecule with multiple pharmacological actions. mdpi.com This strategy aims to address the multifactorial nature of complex diseases by interacting with multiple targets simultaneously. mdpi.com Potential pharmacophores for hybridization could include moieties known for their anticancer, anti-inflammatory, or antimicrobial properties.
| Potential Derivatization Site | Type of Modification | Potential Functional Groups to Introduce | Anticipated Outcome |
| C4-Chloro | Nucleophilic Substitution | Amines, Anilines, Thiols, Alkoxides | Modulation of solubility, lipophilicity, and target binding affinity |
| C6-Bromo | Cross-Coupling Reactions | Aryl groups, Alkynes, Heterocycles | Exploration of structure-activity relationships and introduction of new interaction points |
| C2-Propyl | Functional Group Transformation | Hydroxyl, Carbonyl, Amine | Alteration of steric and electronic properties to optimize target engagement |
Advanced Synthetic Methodologies and Sustainable Chemistry Approaches for Quinazoline Synthesis
The synthesis of quinazoline derivatives is continuously evolving, with a growing emphasis on efficiency, sustainability, and environmental friendliness. Traditional methods often require harsh reaction conditions and the use of volatile organic solvents. tandfonline.com Future synthetic strategies for this compound and its analogs will likely incorporate principles of green chemistry to minimize environmental impact.
Advanced synthetic methodologies that are being explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. researchgate.net
Use of deep eutectic solvents (DES): DES are being investigated as green and recyclable alternatives to traditional organic solvents in quinazolinone synthesis. tandfonline.com
Organocatalysis: The use of small organic molecules as catalysts avoids the need for expensive and potentially toxic metal catalysts. frontiersin.org
Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. frontiersin.org
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.
A recent study highlighted a sustainable method for synthesizing quinazolinones using a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system, achieving high product yields and demonstrating the potential for recyclable catalysis in this area. frontiersin.org Another approach utilized hydrogen peroxide as a green oxidant for the synthesis of quinazolin-4(3H)-ones. acs.org
| Synthetic Approach | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Faster and more efficient synthesis of the core structure and its derivatives |
| Deep Eutectic Solvents (DES) | Green and recyclable solvent systems | Environmentally friendly production process |
| Organocatalysis | Avoidance of heavy metal catalysts, lower toxicity | Sustainable and cost-effective synthesis |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity | Efficient construction of complex quinazoline-based molecules |
| Flow Chemistry | Enhanced safety, scalability, and consistency | Potential for large-scale and controlled manufacturing |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazoline Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. jddtonline.info For quinazoline scaffolds like this compound, these computational tools can significantly accelerate the identification of promising drug candidates.
AI and ML algorithms can be applied in several key areas:
Predictive Modeling: ML models can be trained on large datasets of known quinazoline derivatives to predict their biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. researchgate.net This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest probability of success.
De Novo Drug Design: Generative AI models can design novel quinazoline derivatives with desired properties from scratch. These models can explore a vast chemical space to identify molecules with optimized activity and safety profiles. nih.gov
Target Identification and Validation: AI can analyze biological data to identify and validate novel protein targets for which quinazoline-based compounds could be effective binders. jddtonline.info
The application of AI and ML can help to overcome some of the challenges in traditional drug discovery, such as high costs and long development timelines, by enabling a more data-driven and efficient approach. nih.gov
Potential Applications in Chemical Biology Probes and Target Validation Studies
Beyond their therapeutic potential, quinazoline derivatives are valuable tools in chemical biology for dissecting complex biological processes. This compound and its analogs can be developed into chemical probes to study the function and regulation of specific proteins.
One key application is the development of fluorescent probes. By attaching a fluorophore to the quinazoline scaffold, it is possible to visualize and track the localization and dynamics of its target protein within living cells. nih.gov Quinazoline-based fluorescent probes have been successfully designed for α1-Adrenergic Receptors, demonstrating the feasibility of this approach. nih.gov Furthermore, quinazolinone-based probes have been developed to target and image specific organelles like mitochondria and lysosomes, and even to monitor changes in the viscosity of these organelles. rsc.org
In target validation studies, a potent and selective quinazoline-based inhibitor can be used to pharmacologically interrogate the function of a specific protein. By observing the cellular or physiological effects of inhibiting the target, researchers can gain insights into its role in health and disease. Quinazoline-based inhibitors have been utilized as chemical tools to elucidate the function of enzymes like G9a/GLP. acs.org
The development of such probes and inhibitors based on the this compound structure could provide valuable tools for basic research and the early stages of drug discovery.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 6-bromo-4-chloro-2-propylquinazoline?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a quinazoline core is functionalized by introducing bromo and chloro groups at positions 6 and 4, respectively. A propyl group is then added at position 2 using alkylation or coupling reactions. A representative protocol involves reacting 4-chloro-2-(halophenyl)quinazoline derivatives with propylamine or propyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) . Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization (e.g., acetone) or column chromatography.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., propyl group integration at δ ~0.9–1.7 ppm for CH₃ and CH₂ groups).
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for refinement . ORTEP-III can visualize bond angles and torsional strains .
- HPLC : Assess purity (>95% by area normalization under UV detection at 254 nm) .
Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Methodology :
- Solubility : Test in common solvents (DMSO, DMF, acetone) via gravimetric analysis. For aqueous systems, use co-solvents like ethanol or surfactants.
- Stability : Conduct accelerated stability studies under varying temperatures (e.g., 2–8°C vs. room temperature) and light exposure. Monitor degradation via HPLC .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture sensitivity.
Advanced Research Questions
Q. How can structural modifications at the 2-propyl position affect the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) at position 2. Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays.
- Computational modeling : Perform DFT calculations to compare steric/electronic effects of substituents. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .
- Kinetic studies : Monitor reaction rates (e.g., SN2 substitution) using stopped-flow spectroscopy to quantify steric hindrance from the propyl group.
Q. How should researchers address contradictory data in crystallographic refinement or biological assay results?
- Methodology :
- Crystallographic discrepancies : Cross-validate SHELXL-refined structures with independent software (e.g., OLEX2). Check for twinning or disorder using R-factor analysis and electron density maps .
- Biological assay variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity. Apply statistical rigor (e.g., Grubbs’ test for outliers) and control for batch effects in cell lines .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) via fractional factorial designs.
- Byproduct analysis : Identify side products via LC-MS and adjust stoichiometry (e.g., excess propyl halide to drive alkylation).
- Flow chemistry : Improve heat/mass transfer for exothermic reactions, reducing decomposition .
Critical Analysis of Contradictions
- Example : Discrepancies in biological activity may arise from differences in assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). To resolve, standardize protocols (e.g., ATP concentration in kinase assays) and report negative controls explicitly .
- Crystallographic conflicts : If R-factors exceed 5%, re-examine data collection (e.g., crystal quality, resolution limits) and refine using alternative constraints in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
